![molecular formula C20H32N2O2 B1332975 tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 885949-49-5](/img/structure/B1332975.png)
tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate
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Overview
Description
The compound tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate is a chemical entity that appears to be related to a class of organic compounds known for their tert-butyl group and pyridinecarboxylate structure. While the specific compound is not directly mentioned in the provided papers, the research does cover various tert-butyl substituted pyridine derivatives and related structures, which can offer insights into the synthesis, molecular structure, and chemical properties of similar compounds.
Synthesis Analysis
The synthesis of tert-butyl substituted pyridine derivatives and related compounds involves several steps, including asymmetric synthesis, regioselective addition, and cyclization reactions. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy is described, achieving high yields and enantiomeric excess . Another paper discusses the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives in a transition-metal-free process . Additionally, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates is reported, demonstrating the utility of these compounds in the synthesis of macrocyclic inhibitors .
Molecular Structure Analysis
The molecular structure of tert-butyl substituted compounds is characterized by the presence of the tert-butyl group and a pyridine or pyrrolidine ring. X-ray diffraction studies have been used to confirm the structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, revealing a triclinic space group and envelope conformation of the proline ring . Similarly, the crystal structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been characterized, showing intramolecular hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted compounds includes various transformations such as cyclizations, Diels-Alder reactions, and reactions with electrophilic and nucleophilic reagents. Silver-catalyzed π-cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates have been explored, leading to the formation of different ring structures depending on the reaction conditions . The Diels-Alder reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride has also been reported, yielding a hexahydro-3aH-furo[3,4-h]isoquinoline derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of functional groups and the overall molecular structure. The regioselectivity and reaction media play a significant role in the synthesis of these compounds, as demonstrated in the study of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles . The thermal, X-ray, and DFT analyses provide further insights into the stability and electronic properties of these molecules .
Scientific Research Applications
Synthesis and Chemical Transformations
tert-Butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate has been utilized in various synthesis and chemical transformation processes. For example, it has been involved in the coupling of arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, indicating its utility in complex organic synthesis (Wustrow & Wise, 1991). Additionally, its reaction with tributylvinyltin in the presence of Pd(PPh3)4-LiCl has led to the formation of significant intermediates for further chemical transformations, showcasing its versatility in organic chemistry (Moskalenko & Boev, 2014).
Application in Asymmetric Synthesis
This compound has played a crucial role in the development of asymmetric synthesis methods. For instance, it has been used in the synthesis of (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, demonstrating its significance in creating chiral compounds with potential pharmaceutical applications (Chung et al., 2005).
Intermediate for Anticancer Drugs
The compound has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. Its high yield synthetic method and its role in the development of new antitumor inhibitors highlight its importance in medicinal chemistry (Zhang et al., 2018).
Development of Novel Polymers
It has also found applications in the synthesis of novel polymers, particularly in the creation of poly(pyridine–imide)s with tert-butyl substituents. These polymers, known for their good thermal stability and solubility, have potential uses in high-performance materials (Lu et al., 2014).
Creation of Biologically Active Compounds
Finally, tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate serves as a key component in the synthesis of biologically active compounds, such as crizotinib. Its role in synthesizing intermediates for these compounds underlines its significance in pharmaceutical research (Kong et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
This reaction could happen in the presence of the solvent of toluene in the condition of heating .
Pharmacokinetics
It’s known that 4-tert-butylaniline, a related compound, is insoluble in water , which may affect its bioavailability and distribution in the body.
properties
IUPAC Name |
tert-butyl 4-(4-tert-butylanilino)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-19(2,3)15-7-9-16(10-8-15)21-17-11-13-22(14-12-17)18(23)24-20(4,5)6/h7-10,17,21H,11-14H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVSJDANLAJUQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376921 |
Source
|
Record name | tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate | |
CAS RN |
885949-49-5 |
Source
|
Record name | tert-butyl 4-[4-(tert-butyl)anilino]tetrahydro-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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